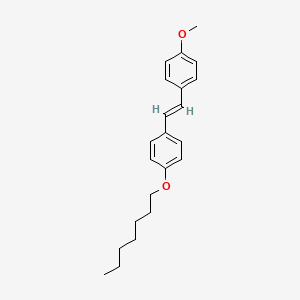![molecular formula C12H18O4 B14678358 Dimethyl 1-methylbicyclo[4.1.0]heptane-7,7-dicarboxylate CAS No. 35207-80-8](/img/structure/B14678358.png)
Dimethyl 1-methylbicyclo[4.1.0]heptane-7,7-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 1-methylbicyclo[410]heptane-7,7-dicarboxylate is a bicyclic compound with a unique structure that includes two ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-methylbicyclo[4.1.0]heptane-7,7-dicarboxylate typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction involves a diene and a dienophile under controlled conditions to form the bicyclic structure. The ester groups are introduced through subsequent esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization to obtain the pure compound. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 1-methylbicyclo[4.1.0]heptane-7,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Dimethyl 1-methylbicyclo[4.1.0]heptane-7,7-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Dimethyl 1-methylbicyclo[4.1.0]heptane-7,7-dicarboxylate involves its interaction with molecular targets through its ester functional groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
7,7-Dimethylbicyclo[4.1.0]heptane: A similar bicyclic compound without ester groups.
7,7-Dibromo-2-methylbicyclo[4.1.0]heptane: A derivative with bromine atoms instead of ester groups.
Bicyclo[2.2.1]heptane, 7,7-dimethyl-2-methylene-: Another bicyclic compound with a different substitution pattern.
Uniqueness
Dimethyl 1-methylbicyclo[41
Propiedades
Número CAS |
35207-80-8 |
|---|---|
Fórmula molecular |
C12H18O4 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
dimethyl 1-methylbicyclo[4.1.0]heptane-7,7-dicarboxylate |
InChI |
InChI=1S/C12H18O4/c1-11-7-5-4-6-8(11)12(11,9(13)15-2)10(14)16-3/h8H,4-7H2,1-3H3 |
Clave InChI |
XOYRKSABVYDICP-UHFFFAOYSA-N |
SMILES canónico |
CC12CCCCC1C2(C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



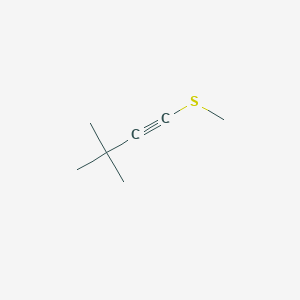

![[3,3-Bis(4-chlorophenyl)propyl]phosphanethione](/img/structure/B14678296.png)
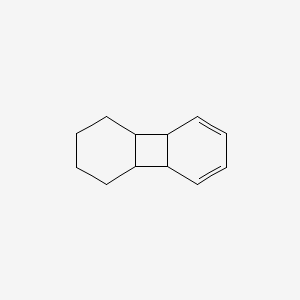
![(1R,6R)-1-Methylbicyclo[4.2.0]octan-7-one](/img/structure/B14678303.png)
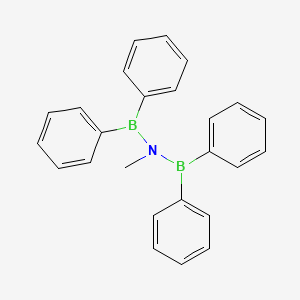
![7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid](/img/structure/B14678324.png)
![7-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B14678326.png)
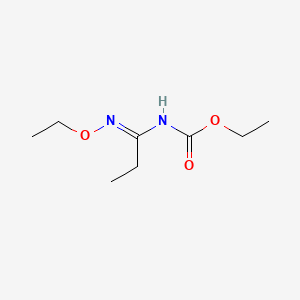

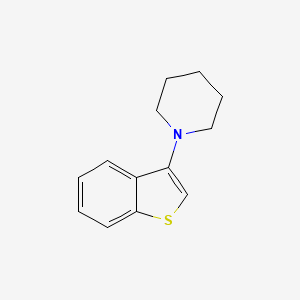
![Methyl 2-(8-methyl-9,10-dihydronaphtho[7,6-b][1]benzothiol-7-yl)acetate](/img/structure/B14678347.png)
